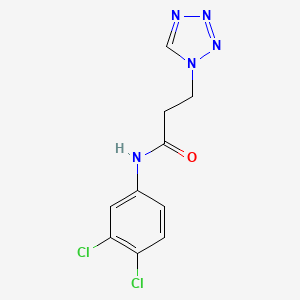
N-(3,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)propanamide, also known as DPTP, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. DPTP is a tetrazole-based compound that has been synthesized using different methods.
作用机制
The mechanism of action of N-(3,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)propanamide is not fully understood, but it has been suggested that it may act through different pathways, including the inhibition of oxidative stress, the modulation of apoptosis, and the regulation of inflammation. This compound has been shown to inhibit the production of reactive oxygen species, which are known to contribute to oxidative stress and cell damage. This compound has also been shown to modulate the expression of pro-apoptotic and anti-apoptotic genes, which are involved in cell death and survival. Additionally, this compound has been shown to regulate the expression of inflammatory cytokines, which are involved in the immune response.
Biochemical and Physiological Effects
This compound has been shown to have different biochemical and physiological effects, depending on the application and the experimental conditions. In neuroscience, this compound has been shown to reduce neuronal damage and improve cognitive function in animal models of ischemic injury and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce cell death through different mechanisms, including the inhibition of cell proliferation and the induction of apoptosis. In cardiovascular diseases, this compound has been shown to reduce myocardial infarction size and improve cardiac function through the modulation of oxidative stress and inflammation.
实验室实验的优点和局限性
N-(3,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)propanamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. This compound is stable under different experimental conditions, which makes it suitable for long-term studies. This compound is also soluble in different solvents, which makes it easy to prepare different concentrations for different experiments. Additionally, this compound has low toxicity, which reduces the risk of adverse effects on cells or animals. However, this compound has some limitations for lab experiments, including its limited availability and high cost. This compound is not widely available, which makes it difficult to obtain for some researchers. Additionally, this compound is relatively expensive, which may limit its use in some studies.
未来方向
There are several future directions for the study of N-(3,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)propanamide, including the investigation of its potential applications in other fields, such as immunology and infectious diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential targets. The development of new synthesis methods for this compound may also improve its availability and reduce its cost, which may facilitate its use in different studies. Finally, the evaluation of the safety and efficacy of this compound in clinical trials may pave the way for its potential use as a therapeutic agent in different diseases.
合成方法
N-(3,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)propanamide can be synthesized using different methods, including the reaction of 3,4-dichlorophenylacetic acid with thionyl chloride to obtain 3,4-dichlorophenylacetyl chloride, which is then reacted with sodium azide to obtain 3,4-dichlorophenylacetyl azide. The resulting compound is then reacted with propionyl chloride to obtain this compound. Another method involves the reaction of 3,4-dichlorophenylacetic acid with hydrazine hydrate to obtain 3,4-dichlorophenylhydrazine, which is then reacted with sodium azide to obtain this compound.
科学研究应用
N-(3,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)propanamide has been studied for its potential applications in different fields, including neuroscience, cancer research, and cardiovascular diseases. In neuroscience, this compound has been shown to have neuroprotective effects against ischemic injury and oxidative stress. In cancer research, this compound has been studied for its potential antitumor activity, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. In cardiovascular diseases, this compound has been studied for its potential cardioprotective effects, as it has been shown to reduce myocardial infarction size and improve cardiac function.
属性
IUPAC Name |
N-(3,4-dichlorophenyl)-3-(tetrazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N5O/c11-8-2-1-7(5-9(8)12)14-10(18)3-4-17-6-13-15-16-17/h1-2,5-6H,3-4H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCFNOZFCOIPEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCN2C=NN=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(3-methoxyphenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone](/img/structure/B6116586.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6116587.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B6116593.png)
![1-(3-methoxybenzyl)-6-oxo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B6116602.png)
![2-(cyclobutylcarbonyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6116610.png)
![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6116617.png)
![1-(2-methylphenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B6116625.png)
![N-({1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methyl)-2,3-dimethoxybenzamide](/img/structure/B6116637.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-2-methoxy-N-(tetrahydro-2-furanylmethyl)nicotinamide](/img/structure/B6116638.png)
amino]-1-(4-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B6116661.png)
![2-amino-N-[1-(cyclohexylmethyl)-3-piperidinyl]isonicotinamide](/img/structure/B6116663.png)
![2-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}benzamide](/img/structure/B6116671.png)

